molecular formula C21H21N3O4 B5076684 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-3-(1H-imidazol-2-yl)isoindol-1-one

2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-3-(1H-imidazol-2-yl)isoindol-1-one

Cat. No.: B5076684
M. Wt: 379.4 g/mol
InChI Key: AZNHBOZMCYXGHN-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-3-(1H-imidazol-2-yl)isoindol-1-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a hydroxy group, and a dimethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-3-(1H-imidazol-2-yl)isoindol-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-3-(1H-imidazol-2-yl)isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the dimethoxyphenyl ring .

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-3-(1H-imidazol-2-yl)isoindol-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-3-(1H-imidazol-2-yl)isoindol-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The dimethoxyphenyl group can participate in hydrophobic interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-3-(1H-imidazol-2-yl)isoindol-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-3-(1H-imidazol-2-yl)isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-17-8-7-14(13-18(17)28-2)9-12-24-19(25)15-5-3-4-6-16(15)21(24,26)20-22-10-11-23-20/h3-8,10-11,13,26H,9,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNHBOZMCYXGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2(C4=NC=CN4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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